3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is a complex organic compound with a multifaceted structure This compound integrates a piperidine ring, a benzonitrile group, and a pyridine moiety, all of which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes
The synthesis of 3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile typically involves several key steps:
Formation of the Piperidine Ring: : This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Pyridine Moiety: : This step often involves a nucleophilic substitution reaction, where the pyridine ring is introduced via a suitable reagent.
Incorporation of the Benzonitrile Group: : This is typically done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: : The various functional groups are connected through condensation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound requires efficient and scalable methods:
Batch Processes: : These are typically used for initial synthesis and small-scale production.
Continuous Flow Processes: : For larger quantities, continuous flow reactors offer better control over reaction conditions and yield optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: : This compound can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: : The compound is susceptible to substitution reactions, particularly nucleophilic substitutions at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas with a palladium catalyst.
Substitution Reagents: : Nucleophiles like sodium alkoxide or ammonia.
Major Products
Oxidized Derivatives: : These include various carboxylic acids and ketones.
Reduced Products: : Primarily saturated derivatives or reduced nitrogen-containing compounds.
Substituted Products: : A wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, it is used to probe the interactions of small molecules with biological macromolecules. Its derivatives may serve as ligands for studying receptor binding and function.
Medicine
The medical field explores its potential as a therapeutic agent. Its structural features suggest it could be useful in the development of drugs targeting specific enzymes or receptors.
Industry
Industrial applications include its use in the production of specialty chemicals and materials with advanced properties, such as high-performance polymers.
Mechanism of Action
The mechanism by which 3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile exerts its effects varies depending on the context:
Molecular Targets: : It may target specific enzymes, receptors, or other proteins.
Pathways Involved: : It could be involved in signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile can be compared with other compounds that share similar functional groups:
Similar Compounds: : Examples include 3-(4-{[(pyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile and 3-(4-{[(3-methylphenyl)oxy]methyl}piperidine-1-carbonyl)benzonitrile.
Uniqueness: : Its unique combination of the pyridine, piperidine, and benzonitrile groups confers distinctive chemical properties, making it stand out among its peers.
This compound's intricate structure and versatile reactivity make it a subject of interest across various scientific disciplines, reflecting its potential for numerous applications.
Properties
IUPAC Name |
3-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-13-22-8-5-19(15)25-14-16-6-9-23(10-7-16)20(24)18-4-2-3-17(11-18)12-21/h2-5,8,11,13,16H,6-7,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHMWUQVDUDEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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